Product packaging for Fmoc-S-(4-methylbenzyl)-L-cysteine(Cat. No.:)

Fmoc-S-(4-methylbenzyl)-L-cysteine

Cat. No.: B12828382
M. Wt: 447.5 g/mol
InChI Key: OQYBTXFHTQYWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-S-(4-methylbenzyl)-L-cysteine is a useful research compound. Its molecular formula is C26H25NO4S and its molecular weight is 447.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H25NO4S B12828382 Fmoc-S-(4-methylbenzyl)-L-cysteine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4S/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYBTXFHTQYWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational Significance of Cysteine Residues in Peptidic Architectures

Cysteine, one of the twenty proteinogenic amino acids, possesses a unique thiol (-SH) group in its side chain, which imparts remarkable functional and structural properties to peptides and proteins. bbk.ac.ukmdpi.com This sulfhydryl group is the most nucleophilic among all amino acid functional groups, making it a highly reactive site for various modifications. mdpi.com

The most prominent role of cysteine residues is the formation of disulfide bonds (-S-S-). These covalent linkages, formed through the oxidation of two thiol groups, are crucial for stabilizing the tertiary and quaternary structures of proteins. bbk.ac.ukmdpi.comwikipedia.org Disulfide bridges can connect different parts of a single polypeptide chain or link separate chains, as exemplified by insulin, thereby defining the final three-dimensional conformation and enhancing stability. bbk.ac.ukwikipedia.org This structural reinforcement makes proteins more resistant to thermal denaturation. mdpi.com

Beyond their structural role, cysteine residues are often found in the catalytic sites of enzymes, such as thiol proteinases, where their reactivity is essential for catalysis. bbk.ac.uk They are also involved in binding metal ions and can act as antioxidants. mdpi.com The high conservation of cysteine in homologous proteins underscores its critical importance in maintaining protein structure and function. bbk.ac.uk However, the very reactivity that makes cysteine so valuable also presents a significant challenge during chemical peptide synthesis, necessitating the use of protecting groups to prevent unwanted side reactions. rsc.orgpacific.edu

Evolution of Orthogonal Protecting Group Strategies in Cysteine Chemistry

The synthesis of peptides containing multiple cysteine residues, especially those requiring the formation of specific disulfide bonds, hinges on the concept of "orthogonal protection." This strategy, first described by Barany and Merrifield in 1977, involves the use of different protecting groups for cysteine residues that can be selectively removed under distinct chemical conditions without affecting other protecting groups. rsc.org This allows for the controlled and regioselective formation of disulfide bonds, which is paramount for synthesizing complex peptides with defined structures. rsc.orgnih.gov

Over the years, a diverse arsenal (B13267) of cysteine-protecting groups has been developed, each with its own unique cleavage conditions. These groups can be broadly categorized based on their lability:

Acid-labile groups: Such as trityl (Trt) and 4-methoxytrityl (Mmt), are removed under mild acidic conditions. nih.govsigmaaldrich.com

Base-labile groups: While less common for cysteine, they are a cornerstone of Fmoc-based synthesis for the N-terminal amine.

Redox-labile groups: For instance, acetamidomethyl (Acm) can be removed by treatment with iodine. nih.gov

Enzyme-labile groups: The phenylacetamidomethyl (Phacm) group, for example, can be cleaved by penicillin amidohydrolase, offering a high degree of orthogonality. rsc.org

The development of these varied protecting groups has been instrumental in advancing the synthesis of complex peptides, such as conotoxins, which are rich in disulfide bonds and have significant therapeutic potential. nih.gov The ability to orchestrate the deprotection of specific cysteine residues allows chemists to guide the folding of the peptide chain and ensure the formation of the correct disulfide linkages. nih.gov

Historical Development of Fmoc Based Solid Phase Peptide Synthesis Spps

Solid-phase peptide synthesis (SPPS), developed by R. Bruce Merrifield in the early 1960s, revolutionized the field by anchoring the growing peptide chain to an insoluble resin support. peptide.combiotage.com This allowed for the use of excess reagents to drive reactions to completion and simplified the purification process to simple filtrations. biotage.com Merrifield was awarded the Nobel Prize in Chemistry in 1984 for this groundbreaking work.

The original SPPS methodology utilized the tert-butyloxycarbonyl (Boc) protecting group for the N-terminus, which is removed by strong acid. biotage.com However, in 1970, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is labile to mild basic conditions, typically a solution of piperidine (B6355638) in DMF. publish.csiro.aunih.gov This offered a milder and orthogonal alternative to the Boc strategy.

The adoption of Fmoc chemistry for SPPS in the late 1970s, pioneered by Atherton and Sheppard, marked a major landmark in peptide synthesis. peptide.combiotage.compublish.csiro.au The Fmoc/tBu strategy, which combines the base-labile Fmoc group for the N-terminus with acid-labile tert-butyl (tBu)-based side-chain protecting groups, became the dominant method for peptide synthesis. nih.govnih.gov This approach offered several advantages, including the use of less harsh deprotection conditions, which is crucial for the synthesis of modified peptides (e.g., phosphopeptides, glycoproteins), and the ability to monitor the synthesis spectrophotometrically due to the strong UV absorbance of the fluorenyl group released during deprotection. publish.csiro.aunih.gov

Overview of Fmoc S 4 Methylbenzyl L Cysteine As a Strategic Amino Acid Derivative

Implementation in Solid-Phase Peptide Synthesis (SPPS) Protocols

In SPPS, this compound is employed as a building block when the final peptide requires a free thiol at a specific cysteine residue while others remain protected, or for the creation of peptide segments with the cysteine side-chain protected. peptide.comlookchem.com

Optimization of Coupling Conditions for this compound

A significant challenge in the SPPS of cysteine-containing peptides is the risk of racemization at the α-carbon during the coupling step. sigmaaldrich.comnih.gov This side reaction is particularly pronounced when using base-mediated activation methods, such as those involving phosphonium (B103445) or uronium reagents like HBTU or HCTU in the presence of N,N-diisopropylethylamine (DIEA). sigmaaldrich.comnih.gov The use of elevated temperatures or microwave assistance can further exacerbate this issue. nih.gov

Research into mitigating cysteine racemization provides several effective strategies applicable to Fmoc-Cys(4-MeBzl)-OH:

Choice of Base: The strength of the tertiary amine base used during coupling has a direct impact on the rate of racemization. Studies on the synthesis of protoxin II, an inhibitory cystine knot peptide, revealed that using a sterically hindered, weaker base like 2,4,6-collidine instead of N-methylmorpholine (NMM) could effectively suppress racemization. nih.gov

Activation Method: To circumvent base-mediated racemization, coupling can be performed under more neutral or acidic conditions. The use of carbodiimide-based activators, such as diisopropylcarbodiimide (DIC) in the presence of an additive like Oxyma or HOBt, is a well-established method to achieve efficient coupling with minimal racemization. sigmaaldrich.com

The following table presents research findings on the impact of different S-protecting groups on cysteine racemization under basic coupling conditions, illustrating the general principles of how protecting group structure influences this side reaction.

Cys Protecting GroupRacemization (%) at Room Temp.Racemization (%) at 50°C
Trityl (Trt)10.926.6
4-Methoxybenzyloxymethyl (MBom)0.41.3
4,4'-Dimethoxydiphenylmethyl (Ddm)0.61.2
Acetamidomethyl (Acm)0.20.3
Data sourced from a study synthesizing the model peptide H-Gly-Cys-Phe-NH₂ using HCTU/6-Cl-HOBt/DIEA activation. nih.govresearchgate.net

Selection of Resins for this compound Incorporation

The choice of resin is particularly critical when Fmoc-Cys(4-MeBzl)-OH is the C-terminal residue of a peptide. When attached to standard benzyl (B1604629) alcohol-type linkers, such as on Wang resin, C-terminal cysteine residues are highly susceptible to side reactions during the repetitive Fmoc deprotection steps with piperidine (B6355638). sigmaaldrich.com These side reactions include racemization and the formation of 3-(1-piperidinyl)alanine. sigmaaldrich.com

To minimize these undesirable outcomes, highly acid-labile resins featuring sterically bulky linkers are strongly recommended. sigmaaldrich.comrapp-polymere.com These include:

2-Chlorotrityl chloride (2-CTC) resin: This is a preferred support as the amino acid can be loaded under mild conditions without pre-activation, thus preventing initial racemization. The bulky trityl linker also provides steric hindrance that reduces side reactions at the C-terminus during synthesis. sigmaaldrich.comresearchgate.net

NovaSyn® TGT and other trityl-based resins: These function similarly to 2-CTC resin, offering a stable anchoring that minimizes side reactions and allows for the cleavage of protected peptide acids under very mild acidic conditions (e.g., 1-2% TFA). sigmaaldrich.comresearchgate.net

Advanced Strategies for Segment Condensation Utilizing this compound

The key advantage of the 4-MeBzl protecting group—its stability to standard TFA cleavage—makes Fmoc-Cys(4-MeBzl)-OH an ideal building block for convergent or fragment condensation strategies. peptide.comacs.org This approach is used for synthesizing very long or complex peptides by first creating smaller, protected peptide fragments which are then joined together. acs.org

The strategy typically involves:

Synthesizing a peptide fragment containing one or more Cys(4-MeBzl) residues on a hyper-acid-labile resin (e.g., 2-CTC resin).

Cleaving the fully protected peptide fragment from the resin using a dilute acid solution (e.g., 1-5% TFA in DCM), which leaves the 4-MeBzl and other acid-labile side-chain protecting groups (like Boc, tBu) intact. acs.org

Synthesizing a second peptide fragment, often with a C-terminal thioester and an N-terminal cysteine for native chemical ligation (NCL). rsc.org

Coupling the protected fragment (containing Cys(4-MeBzl)) to the second fragment in a solution-phase reaction.

The stability of the 4-MeBzl group ensures the thiol remains protected throughout these steps. It can be used orthogonally with other cysteine protecting groups that are labile under different conditions (e.g., Acm, Trt, StBu), allowing for regioselective disulfide bond formation after fragment condensation. rsc.org For instance, the synthesis of human hepcidin (B1576463) utilized the Cys(Meb) group (an alternative name for 4-MeBzl) in combination with other protecting groups to control the formation of multiple disulfide bridges. rsc.org

Applications in Solution-Phase Peptide Synthesis

While less common than SPPS, solution-phase peptide synthesis remains a valuable technique, especially for large-scale production and fragment condensation. In this context, the robust nature of the S-(4-methylbenzyl) protecting group is highly advantageous. During multi-step solution-phase syntheses, the reaction and purification conditions can be varied, and the stability of the 4-MeBzl group to a wide range of reagents prevents premature deprotection.

Protected peptide fragments, often prepared via SPPS as described above, are frequently coupled in solution. acs.org The use of Fmoc-Cys(4-MeBzl)-OH in the initial fragment synthesis ensures that the cysteine side-chain remains inert during the subsequent solution-phase coupling step, which might involve carbodiimide (B86325) activators or other coupling reagents.

Synthesis of Complex Peptidic Constructs Incorporating this compound

The unique stability profile of the 4-MeBzl group makes it particularly suitable for the total chemical synthesis of complex peptides, such as those with multiple disulfide bonds, like toxins or hormones.

A notable example is the synthesis of α-conotoxin SI, where the Boc-protected version, Boc-Cys(4-MeBzl)-OH, was used. peptide.com Its stability allowed it to be used in a one-pot, regioselective disulfide formation strategy alongside other cysteine residues protected with more labile groups. This principle of orthogonal protection is directly applicable to Fmoc-based strategies.

Further demonstrating its utility, the 4-MeBzl (Meb) group was employed in the synthesis of protoxin I (ProTx-I), a peptide containing three disulfide bonds isolated from tarantula venom. rsc.org The synthesis of such complex structures requires precise control over which cysteine residues are deprotected and oxidized at each stage, a level of control afforded by the orthogonality of the 4-MeBzl group. Similarly, a related protecting group, 4-methoxybenzyl (4-MeOBzl), was used to synthesize an iberiotoxin (B31492) derivative via chemical ligation, highlighting the utility of this class of protecting groups in creating complex toxin analogues. nih.gov

The following table summarizes the properties and cleavage conditions for several common cysteine S-protecting groups used in Fmoc SPPS.

Protecting GroupAbbreviationStability to 20% Piperidine/DMFStability to 95% TFACleavage Conditions
TritylTrtStableLabileTFA / TIS / H₂O sigmaaldrich.com
AcetamidomethylAcmStableStableHg(OAc)₂ or I₂ rsc.org
tert-ButyltBuStableStableTFMSA / TFA / Anisole peptide.com
4-Methylbenzyl 4-MeBzl Stable Stable HF or TFMSA peptide.comrsc.org
4-Methoxybenzyl4-MeOBzlStablePartially LabileHF or TFMSA / TFA peptide.comnih.gov

The S-(4-Methylbenzyl) Protecting Group: Reactivity and Orthogonality

The S-(4-methylbenzyl) group provides robust protection for the cysteine thiol, exhibiting a specific reactivity profile that defines its role and compatibility within complex peptide synthesis strategies.

The S-(4-methylbenzyl) group demonstrates high stability under the basic conditions required for the removal of the Nα-Fmoc group. The standard deprotection cocktail in Fmoc-SPPS is a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). peptide.compeptide.com The S-(4-methylbenzyl) thioether linkage is resistant to this repeated base treatment throughout the elongation of the peptide chain.

Conversely, the group is designed to be cleaved under strong acidic conditions, typically at the end of the synthesis. bachem.com While it is more stable towards trifluoroacetic acid (TFA) than many other benzyl-type protecting groups, its removal is generally accomplished using strong acids like anhydrous hydrogen fluoride (B91410) (HF). bachem.comresearchgate.net Studies have shown that under low acidity conditions (e.g., low HF concentrations), little to no deprotection of the S-(4-methylbenzyl) group is observed. researchgate.net For effective cleavage, high acidity conditions, such as 90% HF, are required. researchgate.net The efficiency of this deprotection can be significantly enhanced by the choice of scavengers. For instance, using a combination of p-cresol (B1678582) and p-thiocresol in high HF can lead to nearly quantitative recovery of the free cysteine thiol. researchgate.net This high stability to standard TFA cleavage cocktails used in routine Fmoc-SPPS means that S-(4-methylbenzyl) is often considered too stable for this strategy unless very strong acidolysis is planned for the final cleavage. bachem.com

Orthogonality in protecting group strategy refers to the ability to selectively remove one type of protecting group in the presence of others. wikipedia.org The S-(4-methylbenzyl) group is considered orthogonal to base-labile groups like Fmoc and also to very acid-labile groups like Trityl (Trt) or Monomethoxytrityl (Mmt). nih.gov This means the Fmoc group can be removed with piperidine without affecting the S-(4-methylbenzyl) group, and conversely, groups like Mmt could be removed with very dilute acid without cleaving the S-(4-methylbenzyl) group. sigmaaldrich.comnih.gov

The primary method for cleaving the S-(4-methylbenzyl) group is strong acidolysis, most commonly with HF. bachem.comresearchgate.net This makes it orthogonal to the milder TFA cleavage used for removing tert-butyl (tBu) based side-chain protecting groups and for cleaving the peptide from many common resins in Fmoc-SPPS. nih.gov Additionally, other deprotection methods have been explored, such as the use of mercury(II) acetate (B1210297), although this method is less common due to toxicity concerns. researchgate.net The distinct and harsh conditions required for its removal define its orthogonal character, making it suitable for strategies where a highly stable thiol protection is needed, for example, in the synthesis of complex peptides with multiple disulfide bridges where other, more labile, cysteine protecting groups are removed in earlier steps.

The choice of a thiol protecting group is a critical decision in peptide synthesis, with various options available, each with distinct advantages and disadvantages. The S-(4-methylbenzyl) group is often compared with other commonly used groups in Fmoc-SPPS such as Trityl (Trt), Acetamidomethyl (Acm), and tert-butyl (tBu). rsc.orgbachem.com

The Trityl (Trt) group is the most widely used in Fmoc-SPPS because it is easily cleaved by the standard TFA cocktail used for final deprotection and cleavage from the resin. sigmaaldrich.combachem.com This convenience makes it a default choice for many syntheses. However, its high acid lability can sometimes be a drawback, and it is known to contribute to higher levels of racemization during coupling reactions. bachem.comnih.gov

The Acetamidomethyl (Acm) group is stable to both the basic conditions of Fmoc removal and the standard TFA cleavage. bachem.com Its removal requires a separate step, typically involving treatment with mercury(II) acetate or iodine, which allows for the purification of the protected peptide before disulfide bond formation. bachem.com This makes Acm orthogonal to both Fmoc and most acid-labile side-chain protecting groups.

The tert-butyl (tBu) group is also stable to TFA, similar to Acm, but its removal often requires harsher conditions or specific reagents. sigmaaldrich.com

The S-(4-methylbenzyl) group, in this context, offers the highest level of acid stability. bachem.com It is significantly more stable than Trt and requires much stronger acids (like HF) than those used for standard final cleavage in Fmoc-SPPS. bachem.comresearchgate.net This makes it less suitable for routine synthesis of peptides with free thiols but highly valuable for complex strategies requiring multiple levels of orthogonal cysteine protection. nih.gov

Protecting GroupCleavage ConditionStability to PiperidineStability to TFAOrthogonality Notes
S-(4-methylbenzyl) (MeBzl) Strong acid (e.g., HF) bachem.comresearchgate.netHighHighOrthogonal to Fmoc, Trt, and tBu-based groups. nih.gov
S-Trityl (Trt) Mild acid (TFA) sigmaaldrich.comHighLowCleaved during standard final deprotection. bachem.com
S-Acetamidomethyl (Acm) Hg(OAc)₂, Iodine bachem.comHighHighOrthogonal to acid- and base-labile groups. bachem.com
S-tert-butyl (tBu) Hg(OAc)₂, Reducing Agents sigmaaldrich.comHighHighStable to TFA; requires specific deprotection. sigmaaldrich.com

Mechanistic Studies of Fmoc Deprotection in Cysteine-Containing Peptides

The process of Nα-Fmoc group removal is a critical repetitive step in SPPS, and its mechanism can influence the integrity of the growing peptide chain, especially in the presence of sensitive residues like cysteine.

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. peptide.com A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to the elimination of the dibenzofulvene (DBF) intermediate and the release of the free Nα-amine as a carbamic acid, which quickly decarboxylates. peptide.com The liberated DBF is a reactive electrophile that is trapped by the excess piperidine in the deprotection solution to form a stable adduct, preventing it from reacting with the newly deprotected N-terminal amine. peptide.com

While this process is generally efficient, side reactions can occur, particularly with cysteine-containing peptides. Even with a protected thiol, the cysteine residue can be susceptible to certain side reactions. One documented issue is the potential for a transprotection reaction where the fluorenylmethyl moiety from the Fmoc group migrates to the cysteine thiol, forming an S-fluorenylmethyl (Fm) protected thioether. nih.govbeilstein-journals.org This has been observed during Nα-Fmoc deprotection, with the proposed mechanism involving the addition of the cysteine thiolate to the exocyclic double bond of the dibenzofulvene intermediate. nih.gov

Another significant side reaction, especially for C-terminal cysteine residues, is the formation of 3-(1-piperidinyl)alanine. rsc.orgpeptide.com This occurs through a base-catalyzed β-elimination of the protected thiol group to form a dehydroalanine (B155165) intermediate, which then undergoes a Michael addition with piperidine from the deprotection solution. peptide.com The use of sterically bulky protecting groups on the cysteine, such as Trt, can help minimize this side reaction. peptide.com

Racemization, the conversion of an L-amino acid to a mixture of L- and D-enantiomers, is a major concern in peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate from the target peptide. acs.orgnih.gov Cysteine derivatives are known to be particularly prone to racemization during the carboxyl group activation and coupling steps, especially when strong activating agents and organic bases are used. nih.govacs.org

The mechanism of racemization often involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The presence of a base facilitates the abstraction of the proton at the α-carbon of this intermediate, leading to a loss of stereochemical integrity. Research has focused on several strategies to mitigate this problem.

One key factor is the choice of coupling reagents and additives. While highly efficient, phosphonium and aminium salt-based reagents like HBTU and HATU can promote significant racemization when used with common bases like N,N-diisopropylethylamine (DIEA). acs.orgnih.gov Studies have shown that avoiding a pre-activation step and using weaker, more sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (collidine) can dramatically reduce the level of racemization. acs.orgnih.gov Another effective approach is to use carbodiimide-based activation (e.g., DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). bachem.comresearchgate.net

The nature of the thiol protecting group also plays a role. While direct comparative data for the S-(4-methylbenzyl) group under various modern coupling conditions is less abundant than for more common groups like Trt and Acm, the general principles apply. It has been demonstrated that more electron-donating S-protecting groups can help suppress racemization. nih.gov

Coupling ConditionBase% D-Isomer (Racemization) for Cys(Trt)Reference
HBTU/HOBt (5 min pre-activation)DIEA5-33% (unacceptable range) acs.orgnih.gov
HBTU/HOBt (no pre-activation)DIEASignificantly Reduced acs.orgnih.gov
HBTU/HOBt (no pre-activation)Collidine (TMP)Further Reduced (<1%) acs.orgnih.gov
DIPCDI/HOBt-<1% acs.orgnih.gov
HCTU/6-Cl-HOBt (1 min pre-activation)DIEA10.9% (at 50°C) nih.gov

These findings underscore the importance of carefully selecting coupling conditions—reagents, base, solvent, and activation time—to preserve the stereochemical integrity of cysteine residues during peptide synthesis. acs.orgnih.gov

Development of Alternative Reagents for Fmoc Deprotection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its stability under acidic conditions and its lability towards bases. chempep.com The standard protocol for Fmoc removal involves treatment with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). publish.csiro.aupeptide.com This process occurs via a base-catalyzed β-elimination mechanism, which generates a reactive dibenzofulvene (DBF) intermediate that is subsequently trapped by the secondary amine, piperidine, to form a stable adduct. scholaris.capublish.csiro.au

Despite its widespread use, the reliance on piperidine has several drawbacks, including its classification as a controlled substance in some regions, its potential to cause side reactions like the formation of piperidinylalanine adducts with C-terminal cysteine residues, and its role in promoting aspartimide formation in sensitive sequences. rsc.orgiris-biotech.dechempep.com These limitations have spurred the development of alternative reagents for the Nα-deprotection step.

Research has focused on finding bases that offer efficient Fmoc removal while minimizing side reactions and addressing safety and regulatory concerns. publish.csiro.au Key alternative reagents include:

Piperazine (B1678402) (PZ): Often used in combination with a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), piperazine has emerged as a promising alternative. publish.csiro.ausigmaaldrich.com It is an effective scavenger of DBF, similar to piperidine. researchgate.net Studies have shown that piperazine can reduce the extent of base-induced side reactions. researchgate.net For instance, a combination of 5% piperazine with 2% DBU in DMF provides rapid deprotection, and the addition of 1% formic acid to this mixture has been shown to suppress aspartimide formation. publish.csiro.au

4-Methylpiperidine (4-MP): This derivative of piperidine demonstrates comparable efficiency in Fmoc removal to its parent compound. chempep.com A key advantage is that it is not a controlled substance, simplifying procurement and handling. peptide.com

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, strong organic base that can remove the Fmoc group much faster than piperidine, making it useful when deprotection is slow or incomplete. chempep.compeptide.com However, as a non-nucleophilic base, it cannot trap the liberated DBF, which can lead to side reactions if DBF re-adds to the deprotected N-terminus. peptide.com Therefore, it is often used in low concentrations (e.g., 2%) and sometimes in conjunction with a nucleophilic scavenger. publish.csiro.auiris-biotech.de

Diethylamine (B46881) (DEA): As an inexpensive alternative, diethylamine has been investigated for Fmoc removal, particularly in the presence of Lewis acids in solvents like dichloromethane (B109758) (CH₂Cl₂). scholaris.ca

Morpholine (B109124): Considered a milder deprotection reagent, 50% morpholine in DMF is often employed for the synthesis of sensitive peptides, such as glycopeptides, where harsher conditions could be detrimental. publish.csiro.au

The choice of deprotection reagent can be critical in syntheses involving sensitive residues like the S-protected cysteine in this compound. While piperidine is effective, alternatives may offer advantages in minimizing base-catalyzed side reactions at the cysteine residue.

Comparison of Alternative Fmoc Deprotection Reagents
ReagentTypical Concentration & SolventKey AdvantagesKey DisadvantagesRelevant Findings/Citations
Piperidine (Standard)20% in DMFWell-established, effective DBF scavenger.Controlled substance, promotes aspartimide and piperidinylalanine formation. publish.csiro.aupeptide.comchempep.com
Piperazine (PZ)5-10% in DMF, often with DBUEffective DBF scavenger, causes fewer side reactions than piperidine.Lower basicity may require combination with a stronger base like DBU. publish.csiro.auresearchgate.net
4-Methylpiperidine (4-MP)20% in DMFNot a controlled substance, efficiency comparable to piperidine.Still a secondary amine that can potentially form adducts. peptide.comchempep.com
DBU1-5% in DMFVery fast deprotection, useful for difficult sequences.Non-nucleophilic (does not scavenge DBF), can catalyze aspartimide formation. chempep.compeptide.com
Morpholine50% in DMFMilder conditions, suitable for sensitive peptides.Slower deprotection rate compared to piperidine. publish.csiro.au

Stereochemical Integrity in this compound-Derived Peptides

Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount, as racemization can lead to diastereomeric impurities that are difficult to separate and can have significant biological consequences. Cysteine is one of the amino acids most susceptible to racemization during synthesis. nih.govpeptide.com This loss of chirality can occur at two key stages: during the activation/coupling step and during the repeated base treatments for Fmoc deprotection. sigmaaldrich.compeptide.com

The mechanism for racemization during coupling often involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. mdpi.com For cysteine, a second mechanism of direct proton abstraction from the α-carbon by a base is also significant, facilitated by the electron-withdrawing nature of the thioether side chain. nih.gov Factors that exacerbate cysteine racemization include the use of base-mediated coupling methods (e.g., uronium or phosphonium reagents with a tertiary amine like DIPEA), elevated temperatures (such as in microwave-assisted SPPS), and prolonged pre-activation times. sigmaaldrich.comnih.govresearchgate.net

The nature of the thiol-protecting group on the cysteine side chain plays a crucial role in the degree of racemization. Steric bulk and the electronic properties of the protecting group influence the rate of epimerization. nih.gov The S-(4-methylbenzyl) group is a commonly used acid-labile protecting group in Fmoc chemistry. peptide.com While extensive comparative studies on racemization for the S-(4-methylbenzyl) group are less common than for other groups like trityl (Trt), diphenylmethyl (Dpm), or tetrahydropyranyl (Thp), its behavior can be inferred from general principles. Research comparing various S-protecting groups has shown that a reduction in steric bulk and an increase in electron density on the sulfur atom can correlate with reduced racemization. nih.gov

A significant side reaction specific to C-terminal cysteine residues during Fmoc-SPPS is the formation of 3-(1-piperidinyl)alanine. iris-biotech.dechempep.com This occurs through a base-catalyzed β-elimination of the protected thiol group to form a dehydroalanine intermediate, which is then attacked by piperidine from the deprotection solution. chempep.com The use of sterically bulky protecting groups, such as trityl, can help minimize but not eliminate this side reaction. iris-biotech.de Similarly, the choice of resin is critical; using 2-chlorotrityl chloride resin instead of Wang-type resins for anchoring C-terminal cysteine has been shown to effectively suppress racemization caused by the repeated base treatments for Fmoc removal. merckmillipore.comjst.go.jp

To mitigate racemization of this compound, coupling should ideally be performed using methods known to suppress this side reaction, such as those involving carbodiimides (e.g., DIPCDI) with additives like Oxyma Pure, or by using pre-formed symmetrical anhydrides under neutral conditions. sigmaaldrich.commerckmillipore.com

Reported Racemization of Different Fmoc-Cys(R)-OH Derivatives During Coupling
Cysteine DerivativeCoupling Conditions% Racemization (D-Cys)Reference
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3% sigmaaldrich.com
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8% sigmaaldrich.com
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74% sigmaaldrich.com
Fmoc-Cys(MBom)-OHHCTU/6-Cl-HOBt/DIPEA (50 °C)0.4% nih.gov

Analytical Research Methodologies and Challenges

Chromatographic Separation Techniques for Fmoc-S-(4-methylbenzyl)-L-cysteine and its Derivatives

Chromatographic methods are central to the analysis of Fmoc-protected amino acids and peptides, providing the means to separate complex mixtures and isolate desired products.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification Research

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in peptide synthesis. jpt.comnih.gov It is widely used for both the analysis of crude peptide mixtures and the purification of the final product. jpt.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separation, which separates molecules based on their hydrophobicity. nih.gov

During solid-phase peptide synthesis (SPPS), HPLC is used to monitor the progress of coupling and deprotection steps. rsc.orgresearchgate.net By taking small samples of the resin, cleaving the peptide, and analyzing the mixture by HPLC, chemists can assess the efficiency of each step and identify any potential issues, such as incomplete reactions or the formation of byproducts. protocols.io The presence of the bulky and hydrophobic Fmoc group significantly influences the retention time of the protected amino acid or peptide, making it easily distinguishable from the deprotected form.

Following the completion of synthesis and cleavage from the solid support, preparative RP-HPLC is the primary method for purifying the target peptide containing this compound from a complex mixture of impurities. jpt.com These impurities can include deletion sequences (peptides missing one or more amino acids), truncated sequences, and products with remaining protecting groups. The choice of column (e.g., C8 or C18) and the gradient of the mobile phase (typically a mixture of water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid) are optimized to achieve the best separation. nih.govphenomenex.com

Table 1: Typical RP-HPLC Conditions for Analysis of Fmoc-Amino Acids

ParameterCondition
Column C18 or C8, 5 µm particle size, 250 x 4.6 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Linear gradient of increasing Mobile Phase B
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 265 nm
Temperature Ambient or controlled (e.g., 30°C or 65°C)

This table presents a generalized set of conditions. Actual parameters may vary depending on the specific peptide and required separation.

Mass Spectrometry (MS) for Sequence Verification and Characterization of Synthetic Products

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and verify the sequence of synthetic peptides. shimadzu.comspringernature.comnih.gov It is often coupled with HPLC (LC-MS) to provide mass information for each separated peak. researchgate.net

Two common ionization techniques used for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). shimadzu.comspringernature.com

Electrospray Ionization (ESI-MS): This "soft" ionization technique is well-suited for analyzing peptides, as it rarely causes fragmentation. cpcscientific.com Peptides are ionized into multiple charged states, which can make the spectra more complex but also provides more data for accurate mass determination. cpcscientific.comacs.orgnih.gov ESI-MS can be used to characterize Fmoc-protected peptides, with the protecting group influencing the fragmentation pattern in tandem MS (MS/MS) experiments. nih.gov Tandem mass spectrometry (MS/MS) is particularly useful for sequencing, where a specific peptide ion is isolated, fragmented, and the resulting fragment ions are analyzed to determine the amino acid sequence. nih.govuab.edu

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS): MALDI is another soft ionization technique that is widely used for the quality control of synthetic peptides. shimadzu.comshimadzu.com It typically produces singly charged ions, simplifying the resulting spectrum. shimadzu.com MALDI-TOF (Time-of-Flight) mass spectrometers are used to confirm the molecular identity and purity of the final peptide product. shimadzu.com It can effectively identify the target peptide and any impurities, such as those with salt adducts or truncated sequences. shimadzu.com

Spectroscopic Methods for Conformational and Structural Analysis

While chromatography and mass spectrometry are essential for purification and primary structure determination, spectroscopic methods provide insights into the three-dimensional structure and conformation of peptides containing this compound.

The oxidation of cysteine to cysteine sulfonic acid, an irreversible post-translational modification, can significantly alter the conformational preferences of a peptide. nih.gov Studies have shown that cysteine sulfonic acid can promote α-helical structures near the N-terminus of a peptide due to favorable interactions with the helix dipole. nih.gov It also has a strong tendency to form side chain-main chain hydrogen bonds. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can elucidate the conformational preferences of the peptide backbone and side chains, including the S-(4-methylbenzyl)-protected cysteine.

Development of Quantitative Analytical Methods for Cysteine-Containing Peptides

The quantitative analysis of cysteine-containing peptides presents unique challenges due to the reactive nature of the thiol group.

Pre- and Post-Column Derivatization Techniques for Enhanced Detection

Cysteine itself lacks a strong UV chromophore, making its detection at low concentrations difficult. longdom.org To overcome this, pre- or post-column derivatization techniques are often employed to attach a chromophoric or fluorophoric tag to the thiol group, thereby enhancing its detectability. longdom.orgcreative-proteomics.com

Pre-column derivatization: In this approach, the analyte is derivatized before injection into the HPLC system. longdom.org Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) can react with the amino group of cysteine, providing a fluorescent tag that allows for highly sensitive detection. longdom.orgcreative-proteomics.com Other reagents, such as 5,5'-dithio-bis-nitrobenzoic acid (DTNB), specifically react with the thiol group. nih.govresearchgate.net

Post-column derivatization: Here, the derivatization reaction occurs after the peptide has been separated by the HPLC column and before it reaches the detector. creative-proteomics.comnih.gov This method offers good reproducibility. creative-proteomics.com A newer approach, Pulsed-post column derivatization (Pulsed-PCD), has been developed for the determination of thiols like cysteine and glutathione, offering a greener analytical method with reduced reagent consumption. nih.govjove.comyoutube.com

Table 2: Common Derivatization Reagents for Cysteine Analysis

ReagentTechniqueTarget Functional GroupDetection Method
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Pre-columnAminoFluorescence, UV
o-Phthalaldehyde (OPA) Pre-columnPrimary Amines (in presence of a thiol)Fluorescence
5,5'-dithio-bis-nitrobenzoic acid (DTNB) Pre- or Post-columnThiolUV/Visible
N-ethylmaleimide (NEM) Pre-columnThiolUV
Ethyl Propiolate Post-column (Pulsed-PCD)ThiolUV

This table summarizes common derivatization strategies for enhancing the detection of cysteine and other amino acids.

Addressing Challenges in Thiol Compound Quantification

The quantification of cysteine and other thiol-containing compounds is fraught with challenges, primarily due to the ease with which the thiol group can be oxidized. researchgate.netresearchgate.netresearchgate.net Oxidation of the thiol to a disulfide (forming cystine) or further to sulfinic and sulfonic acids can lead to an underestimation of the free thiol content. nih.govresearchgate.net

To obtain accurate quantitative results, several precautions must be taken:

Preventing Artefactual Oxidation: The addition of alkylating agents like iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM) during sample preparation is a crucial step to block the free thiol groups and prevent their oxidation. nih.govnih.gov

Reduction of Disulfides: To measure the total cysteine content (both free thiol and disulfide), a reduction step is necessary. Reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are used to break any disulfide bonds, and the resulting free thiols are then quantified. mdpi.com

Stable Isotope Labeling: For more complex samples, quantitative proteomic approaches using stable isotope-labeled reagents can be employed. d-nb.infoupf.edu These methods allow for the differential labeling of reduced and oxidized cysteines, enabling accurate relative quantification between different samples. d-nb.infoupf.edu

The inherent reactivity of the thiol group requires careful sample handling and the use of specific chemical methods to ensure the accurate and reliable quantification of cysteine-containing peptides like those incorporating this compound. researchgate.net

Future Directions and Emerging Research Frontiers

Innovations in Cysteine Protecting Group Chemistry

The 4-methylbenzyl (Meb or pMeBzl) group is a robust, acid-labile protecting group for the thiol side chain of cysteine, yet the demand for increasingly complex peptide architectures necessitates a diverse toolkit of orthogonal protecting groups. mdpi.com Innovations in this area focus on developing groups with tailored stabilities and cleavage conditions, allowing for precise, regioselective disulfide bond formation in peptides with multiple cysteine residues. iris-biotech.deucl.ac.uk

Several alternative protecting groups have been developed, each with unique properties that can be advantageous in specific synthetic contexts. These groups offer orthogonality to the 4-methylbenzyl group and other common protecting groups.

Key Innovations in Cysteine Protecting Groups:

Protecting GroupAbbreviationCleavage ConditionsKey Features & Applications
4-methoxytritylMmt1-3% Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM)Highly acid-labile; allows for selective deprotection while other acid-labile groups remain; orthogonal to Acm, tBu, and StBu. researchgate.net
PhenylacetamidomethylPhacmPenicillin amidohydrolaseOffers enzymatic removal, providing an orthogonal cleavage strategy to acid- or base-labile groups; compatible with both Fmoc and Boc synthesis strategies.
4,4'-DimethylsulfinylbenzhydrylMsbhReduction (e.g., with SiCl4) followed by TFAA "safety-catch" group; stable to standard deprotection conditions until activated by reduction, enabling controlled deprotection. iris-biotech.de
3,4-DimethylbenzylDMBStrong acid (e.g., HF)More stable to TFA than p-methoxybenzyl (Mob), making it suitable for Boc-based solid-phase peptide synthesis (SPPS) of large peptides. researchgate.net

Automation and High-Throughput Methodologies in Fmoc-S-(4-methylbenzyl)-L-cysteine Synthesis

The synthesis of peptides using building blocks like this compound has been revolutionized by automation. beilstein-journals.org Automated solid-phase peptide synthesis (SPPS) is now the standard method for producing peptides, offering significant improvements in speed, reliability, and throughput. nih.gov The Fmoc/tBu protecting group strategy is particularly well-suited for automation because it avoids the use of harsh, corrosive acids like HF in the iterative cycles. beilstein-journals.orgnih.gov

Modern automated synthesizers, including those employing microwave irradiation to accelerate coupling and deprotection steps, can significantly shorten the time required to assemble a peptide chain. beilstein-journals.orgnih.gov A typical automated Fmoc-SPPS cycle, which is repeated for each amino acid addition, involves:

Deprotection: Removal of the temporary Nα-Fmoc group with a base, typically piperidine (B6355638).

Washing: Rinsing the resin to remove excess reagents.

Coupling: Addition of the next Fmoc-protected amino acid (such as this compound) activated by a coupling reagent (e.g., HBTU, HATU).

Washing: A final rinse to remove unreacted materials before the next cycle begins.

This automated process allows for the efficient synthesis of custom peptides for research, therapeutic development, and diagnostics. nih.gov The high quality and large-scale availability of Fmoc amino acid derivatives, including this compound, are crucial for the success of these high-throughput applications. nih.gov Recent developments have even led to fully automated methods for producing peptide thioesters, which are key intermediates for protein synthesis via native chemical ligation. rsc.orgresearchgate.net

Integration of this compound in Next-Generation Biopolymer Synthesis

The unique properties of cysteine make it a valuable residue for constructing advanced biopolymers, and this compound is a key building block in this field. Its protected thiol group can be deprotected at the end of a synthesis to reveal a reactive handle for a variety of chemical modifications.

Applications in Advanced Biopolymer Synthesis:

Peptide-Drug Conjugates (PDCs): The cysteine thiol is a common site for attaching cytotoxic drugs to peptides that target specific cells, such as cancer cells. This compound can be incorporated at a specific site in the peptide sequence, and after synthesis and deprotection, the free thiol is used to conjugate the drug payload.

Bioconjugation and Labeling: The cysteine residue serves as an attachment point for fluorescent dyes, radiolabels, or polyethylene (B3416737) glycol (PEG) chains (PEGylation) to improve the pharmacokinetic properties of therapeutic peptides. beilstein-journals.orgchemimpex.com

Cyclic Peptides: Disulfide bonds, formed by the oxidation of two cysteine residues, are used to create cyclic peptides. iris-biotech.de Cyclization can enhance a peptide's stability, receptor binding affinity, and bioavailability. chemimpex.com The use of this compound in combination with orthogonally protected cysteine derivatives allows for the controlled, regioselective formation of multiple disulfide bridges. iris-biotech.de

Protein Engineering: The incorporation of protected cysteine residues is instrumental in engineering proteins with enhanced stability or novel functions for applications in biotechnology and medicine. chemimpex.com

Peptide Thioesters for Native Chemical Ligation (NCL): Cysteine is central to NCL, a powerful technique for synthesizing large proteins by ligating smaller, unprotected peptide fragments. pnas.org While NCL traditionally involves a C-terminal thioester and an N-terminal cysteine, innovative methods utilize cysteine derivatives to facilitate the creation of these reactive fragments. rsc.org

The versatility of the cysteine side chain, made accessible through protected building blocks like this compound, ensures its continued importance in the development of sophisticated biomaterials and peptide-based therapeutics. ucl.ac.ukchemimpex.com

Computational Chemistry and Mechanistic Modeling in this compound Systems

Computational chemistry provides powerful tools for understanding the reactivity and properties of molecules like this compound at a mechanistic level. mdpi.com Quantum mechanical calculations and molecular dynamics simulations can predict and explain experimental observations, guiding the development of new protecting groups and synthetic strategies. researchgate.net

A key area of investigation is the mechanism of acid-labile deprotection. Computational studies have been used to analyze the stability of the carbocations formed upon cleavage of various S-protecting groups, including benzyl-type groups. mdpi.com The stability of the carbocation intermediate is directly related to the lability of the protecting group. For benzyl-type groups, stability is influenced by the electronic effects of substituents on the aromatic ring. Electron-donating groups, such as the methyl group in 4-methylbenzyl, stabilize the carbocation, influencing the rate and conditions required for deprotection.

Insights from Computational Studies:

Protecting Group ScaffoldKey FindingImplication for Synthesis
Benzyl (B1604629) (Bzl) DerivativesCarbocation stability increases with electron-donating substituents on the phenyl ring. mdpi.comExplains why the 4-methylbenzyl group is cleaved under specific acidic conditions and allows for the rational design of new groups with fine-tuned lability.
Trityl (Trt) & Diphenylmethyl (Dpm)The stability of the resulting carbocations (and thus the lability of the group) correlates well with experimental cleavage data. mdpi.comValidates the use of computational models to predict the behavior of protecting groups, reducing the need for extensive empirical screening.
Fmoc Group Aggregationπ–π stacking and hydrogen bonding involving the fluorenyl group can drive self-assembly. researchgate.netHelps in understanding and controlling aggregation-related problems during SPPS, especially for difficult sequences.

These computational models help to rationalize the selection of protecting groups for complex syntheses. For instance, by understanding the precise acid lability of the 4-methylbenzyl group compared to others like trityl (Trt) or methoxytrityl (Mmt), chemists can devise orthogonal protection schemes for multi-cysteine peptides. mdpi.com Such mechanistic insights are invaluable for troubleshooting synthetic challenges, such as racemization or premature deprotection, and for pioneering the next generation of chemical tools for peptide science.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Fmoc-S-(4-methylbenzyl)-L-cysteine?

  • Synthesis : The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-chemistry. A key step involves coupling the thiol group of L-cysteine with 4-methylbenzyl bromide under basic conditions, followed by Fmoc protection. Reagents like PyBOP/HOBt are used for efficient coupling .
  • Purification : Post-synthesis, purification is achieved via reverse-phase HPLC or column chromatography. Recrystallization using solvents like dichloromethane/hexane mixtures can also enhance purity, as demonstrated for analogous Fmoc-protected cysteine derivatives .

Q. How should this compound be handled and stored to ensure stability?

  • Storage : Store at 0–6°C in airtight, light-protected containers. The compound is sensitive to oxidation and moisture; desiccants like silica gel are recommended in storage vials .
  • Handling : Use inert atmospheres (e.g., nitrogen) during synthesis. Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition .

Q. What analytical techniques are critical for characterizing this compound?

  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 260 nm (Fmoc absorbance) is standard. Mass spectrometry (MS) confirms molecular weight (theoretical: 447.54 g/mol) .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) resolves stereochemistry, particularly the S-(4-methylbenzyl) moiety. Infrared (IR) spectroscopy identifies thioether (C-S) and Fmoc carbonyl (C=O) stretches .

Advanced Research Questions

Q. How can coupling efficiency of this compound in peptide synthesis be optimized?

  • Reagent Selection : PyBOP/HOBt or DIC/Oxyma mixtures improve coupling yields by reducing racemization. Pre-activation of the amino acid for 1–2 minutes before resin addition is advised .
  • Solvent Optimization : Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) enhances solubility. For sterically hindered residues, adding 10% v/v dimethyl sulfoxide (DMSO) improves reaction kinetics .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • pH Stability : The compound is stable in mildly acidic to neutral conditions (pH 4–7). Alkaline conditions (pH >8) risk Fmoc deprotection and thioether oxidation .
  • Thermal Stability : Decomposition occurs above 50°C. Short-term heating (e.g., during coupling) should not exceed 40°C. Lyophilization is preferred for long-term storage .

Q. What role does this compound play in studying cysteine-rich protein domains?

  • Applications : It is used to introduce protected cysteine residues into peptides, enabling disulfide bond formation under controlled oxidative conditions (e.g., iodine or air oxidation). This is critical for folding studies of domains like zinc fingers or thioredoxin .
  • Methodological Insight : The 4-methylbenzyl group offers steric protection against premature oxidation. Post-synthesis, the group is removed via TFA cleavage with scavengers (e.g., triisopropylsilane) to regenerate free thiols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.